molecular formula C16H16BrNO2S B2979295 (E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide CAS No. 1089585-17-0

(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide

Cat. No.: B2979295
CAS No.: 1089585-17-0
M. Wt: 366.27
InChI Key: ISJWXIGZCCKUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide (CAS Number: 1089585-17-0) is a sulfonamide derivative of high interest in medicinal chemistry and chemical biology research. With a molecular formula of C16H16BrNO2S and a molecular weight of 366.27 g/mol , this compound serves as a valuable synthetic intermediate or building block for the development of novel bioactive molecules . The specific stereochemistry, indicated by the (E)-configuration of the ethene sulfonamide group, defines its three-dimensional structure and potential for targeted interactions . This compound is for Research Use Only and is intended for use in laboratory research applications. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can leverage this chemical in various explorations, including the design of enzyme inhibitors where the sulfonamide moiety can act as a key pharmacophore, or in materials science for the development of advanced organic structures . Its defined structure, confirmed by identifiers such as InChI Key ISJWXIGZCCKUNI-VAWYXSNFSA-N and SMILES BrC1C=CC=CC=1C(C)NS(/C=C/C1C=CC=CC=1)(=O)=O , ensures consistency for experimental reproducibility.

Properties

IUPAC Name

(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2S/c1-13(15-9-5-6-10-16(15)17)18-21(19,20)12-11-14-7-3-2-4-8-14/h2-13,18H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJWXIGZCCKUNI-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1Br)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H18BrN1O2S
  • Molecular Weight : 367.29 g/mol

This sulfonamide derivative features a bromophenyl group and an ethylene sulfonamide moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Inhibition of Pro-inflammatory Pathways :
    • The compound has been shown to inhibit the NF-κB signaling pathway, which is crucial in regulating immune response and inflammation. By preventing the phosphorylation and degradation of IκB proteins, it reduces the transcription of pro-inflammatory cytokines .
  • Electrophilic Activity :
    • As an electrophile, it can react with nucleophilic sites on proteins, leading to covalent modifications that alter protein function. This mechanism is particularly relevant in the context of inflammatory diseases where excessive NO production via iNOS leads to tissue damage .
  • Activation of Nrf2 Pathway :
    • The compound may also activate the Nrf2 pathway, promoting the expression of antioxidant proteins that combat oxidative stress and inflammation .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli .

Cytotoxicity Against Cancer Cells

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, it has been observed to induce apoptosis in human cancer cells through the activation of caspase pathways, although further studies are required to elucidate its efficacy and mechanism in vivo .

Study 1: Inhibition of NF-κB Pathway

A study conducted by Enzinger et al. (2019) explored various electrophilic compounds, including this compound, demonstrating their ability to inhibit the NF-κB pathway effectively. The results indicated a dose-dependent reduction in NF-κB activity, correlating with decreased expression levels of inflammatory markers such as TNF-alpha and IL-6 .

Study 2: Anticancer Potential

Another study investigated the anticancer properties of the compound against breast cancer cell lines. The findings revealed that treatment with varying concentrations resulted in significant cell death and reduced proliferation rates compared to control groups. The study highlighted the potential for developing this compound as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
NF-κB InhibitionReduced cytokine levels (TNF-alpha, IL-6)
Cytotoxicity against Cancer CellsInduced apoptosis in breast cancer cell lines
Activation of Nrf2 PathwayIncreased antioxidant enzyme expression

Comparison with Similar Compounds

Key Observations :

  • The target compound’s bromophenyl group introduces significant steric hindrance and electron-withdrawing effects compared to the non-halogenated substituents in 4a and 4b.
  • Both 4a and 4b lack bromine, relying instead on phenyl or diphenyl groups for structural diversity. This difference likely impacts solubility (bromine increases lipophilicity) and reactivity in cross-coupling reactions.

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data

Technique This compound 4a 4b
¹H NMR (δ, ppm) Not available 7.45–7.25 (m, aromatic), 5.65 (d, J=15 Hz) 7.60–7.20 (m, aromatic), 6.85 (s, vinyl)
¹³C NMR (δ, ppm) Not available 140.2 (C=S), 128.5–126.0 (aromatic) 138.9 (C=S), 129.0–125.5 (aromatic)
HRMS (m/z) Not available [M+H]⁺: 393.142 [M+H]⁺: 485.204
IR (cm⁻¹) Not available 1160 (S=O), 1645 (C=C) 1155 (S=O), 1630 (C=C)

Key Observations :

  • The absence of bromine in 4a and 4b simplifies their aromatic NMR signals compared to the target compound, where bromine’s deshielding effect would split peaks.
  • Both 4a and 4b exhibit strong S=O stretching vibrations (~1150–1160 cm⁻¹) and conjugated C=C stretches (~1630–1645 cm⁻¹), consistent with the target compound’s expected IR profile.

Functional Implications

  • Stability : Bromine’s electron-withdrawing nature could reduce the target compound’s thermal stability compared to 4a and 4b , which lack halogen substituents.
  • Applications : While 4a and 4b are explored as intermediates in catalysis or polymer chemistry , the target compound’s bromophenyl group suggests utility in medicinal chemistry (e.g., kinase inhibition) or as a halogenated probe in mechanistic studies.

Q & A

Q. How to design a structure-activity relationship (SAR) study for optimizing this compound’s bioactivity?

  • Methodology : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl in ) and test against a target enzyme. Use IC₅₀ values and molecular dynamics simulations to correlate substituent effects (e.g., steric bulk, electronic effects) with activity. Apply multivariate regression to identify critical pharmacophoric features .

Tables for Key Data

Q. Table 1. Synthetic and Characterization Data for Analogous Sulfonamides

CompoundYield (%)Melting Point (°C)¹H NMR Key Peaks (δ, ppm)HRMS [M+H]+ (m/z)Source
(E)-6c ()48138–1406.71 (d, J=15.3 Hz), 7.49355.9702
N-Ethyl-N-(2-methoxyphenyl)N/AN/AN/AN/A

Q. Table 2. Crystallographic Parameters from Structural Studies

Compound (Evidence)Space GroupBond Length (S–N, Å)R-factorRefinement Software
N-(2-Bromophenyl) derivativeP 11.6320.042SHELXL-2018

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.